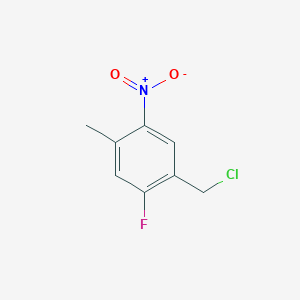

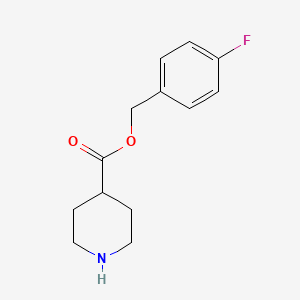

![molecular formula C21H26ClN5O2 B2495829 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-32-4](/img/structure/B2495829.png)

7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound under discussion belongs to a broad category of purine-2,6-dione derivatives, a class known for its versatile pharmacological properties, including potential psychotropic activity. The focus here is on the compound's synthesis, structural characteristics, and a range of chemical and physical properties without delving into its pharmacological applications or side effects.

Synthesis Analysis

Synthesis of this compound and its derivatives involves strategies aimed at modifying the purine-2,6-dione skeleton to enhance its interaction with various biological targets. Such modifications typically include the introduction of hydrophobic substituents at strategic positions or the elongation of linkers between functional groups and the core purine structure to explore their effects on binding affinities and functional activities at receptor sites (Chłoń-Rzepa et al., 2013).

Molecular Structure Analysis

The structural elucidation of this compound involves spectroscopic methods like NMR, MS, and possibly X-ray crystallography to confirm its molecular framework. The configuration of substituents around the purine core significantly impacts its molecular interactions and potential biological activities. These structures are analyzed for conformational details and electronic properties that predict reactivity and interaction patterns (Gobouri, 2020).

Chemical Reactions and Properties

This compound's chemical reactivity encompasses a range of transformations, including nucleophilic substitutions facilitated by the presence of halogen atoms or electrophilic sites within the molecular structure. These reactions are critical for further chemical modifications or for probing the functional groups' roles in biological interactions (Khaliullin & Shabalina, 2020).

Applications De Recherche Scientifique

Receptor Affinity and Pharmacological Potential

A study on a series of 8-aminoalkylamino derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, closely related to the compound , has shown potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds have been evaluated for their psychotropic activity, specifically their antidepressant and anxiolytic properties. This suggests that modifications of the purine-2,6-dione structure, such as the introduction of arylalkyl/allyl substituents, can lead to the development of new serotonin receptor ligands with promising therapeutic applications in mental health disorders (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Another research avenue for derivatives of purine-2,6-dione, similar to the compound in focus, involves their analgesic and anti-inflammatory effects. A study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties has revealed significant analgesic activity. Some of these compounds outperformed reference drugs like acetylic acid in standard pain models, indicating their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of this compound are yet to be definitively identified. Related compounds have shown activity againstPlasmodium falciparum , the parasite responsible for malaria

Mode of Action

The exact mode of action of this compound is currently unknown. It is hypothesized that it may interact with its targets in a manner similar to other piperidine derivatives, which have been shown to inhibit parasite growth . The compound’s interaction with its targets could lead to changes in the parasite’s metabolic processes, ultimately leading to its death.

Biochemical Pathways

Given the compound’s potential antimalarial activity, it may affect pathways related to the survival and replication of the plasmodium falciparum parasite

Result of Action

The result of the compound’s action is hypothesized to be the inhibition of Plasmodium falciparum growth, potentially leading to the death of the parasite . This could result in the alleviation of malaria symptoms in infected individuals.

Propriétés

IUPAC Name |

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O2/c1-14-8-10-26(11-9-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-4-6-16(22)7-5-15/h4-7,14H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUKFOUGGBGTRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

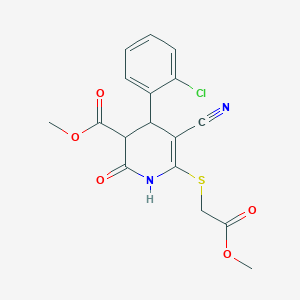

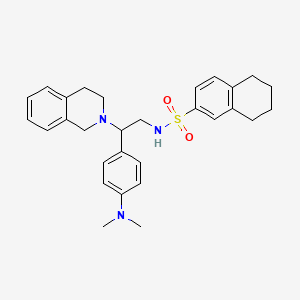

![N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2495751.png)

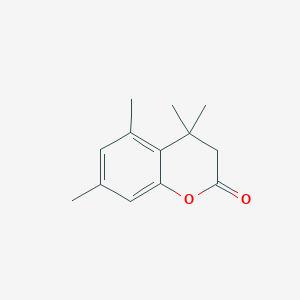

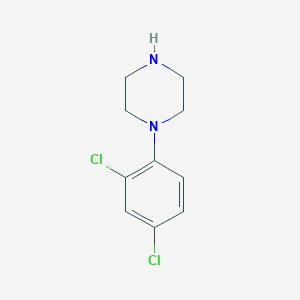

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495753.png)

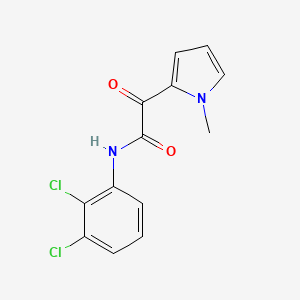

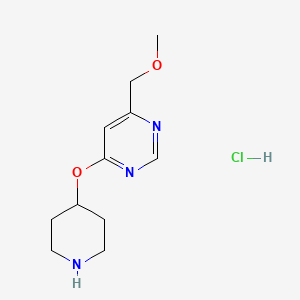

![Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2495759.png)

amino}acetamide](/img/structure/B2495761.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2495766.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2495767.png)